molecular formula C9H14O B069571 (2S,3R)-2-hex-1-ynyl-3-methyloxirane CAS No. 171869-57-1

(2S,3R)-2-hex-1-ynyl-3-methyloxirane

Cat. No. B069571
M. Wt: 138.21 g/mol
InChI Key: FFNSVCKUTIOELN-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-hex-1-ynyl-3-methyloxirane, also known as HMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that contains a terminal alkyne, making it a useful building block for the synthesis of various biologically active molecules.

Mechanism Of Action

The mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane is not well understood, but it is believed to be involved in various chemical reactions such as cycloadditions, nucleophilic additions, and ring-opening reactions. This compound's unique properties, including its terminal alkyne and epoxide functional groups, make it a versatile reagent in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. However, studies have shown that this compound can be toxic to cells and may have mutagenic properties. Therefore, caution should be exercised when handling this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S,3R)-2-hex-1-ynyl-3-methyloxirane in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Additionally, this compound's unique properties, such as its terminal alkyne and epoxide functional groups, make it a useful reagent for various chemical reactions. However, one limitation of using this compound is its toxicity, which requires caution when handling.

Future Directions

There are several future directions for the research and application of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. These include:
1. Developing new synthetic methodologies using (2S,3R)-2-hex-1-ynyl-3-methyloxirane as a key building block.
2. Investigating the mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in various chemical reactions.
3. Exploring the potential of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in the synthesis of new pharmaceuticals and agrochemicals.
4. Studying the toxicity and mutagenic properties of (2S,3R)-2-hex-1-ynyl-3-methyloxirane to better understand its potential risks.
Conclusion:
In conclusion, (2S,3R)-2-hex-1-ynyl-3-methyloxirane is a chiral epoxide that has gained significant attention in scientific research due to its unique properties. This compound's versatility as a building block for the synthesis of various biologically active molecules and its usefulness in various chemical reactions make it a valuable tool in organic synthesis. However, caution should be exercised when handling this compound due to its toxicity. Further research is needed to better understand this compound's mechanism of action and potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of (2S,3R)-2-hex-1-ynyl-3-methyloxirane involves the reaction of (S)-2-hexyn-1-ol with tert-butyl hydroperoxide in the presence of a chiral catalyst. This process yields a mixture of (2S,3R)- and (2S,3S)-isomers, which can be separated using various chromatographic techniques. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

(2S,3R)-2-hex-1-ynyl-3-methyloxirane has been used in various scientific research applications, including the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. This compound has also been used in the development of new synthetic methodologies and as a chiral building block for the preparation of enantiomerically pure compounds.

properties

CAS RN

171869-57-1

Product Name

(2S,3R)-2-hex-1-ynyl-3-methyloxirane

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2S,3R)-2-hex-1-ynyl-3-methyloxirane

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-9-8(2)10-9/h8-9H,3-5H2,1-2H3/t8-,9+/m1/s1

InChI Key

FFNSVCKUTIOELN-BDAKNGLRSA-N

Isomeric SMILES

CCCCC#C[C@H]1[C@H](O1)C

SMILES

CCCCC#CC1C(O1)C

Canonical SMILES

CCCCC#CC1C(O1)C

synonyms

Oxirane, 2-(1-hexynyl)-3-methyl-, (2S-cis)- (9CI)

Origin of Product

United States

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